molecular formula C15H13NO3 B5623101 3-[(4-methylbenzoyl)amino]benzoic acid

3-[(4-methylbenzoyl)amino]benzoic acid

Cat. No.: B5623101
M. Wt: 255.27 g/mol
InChI Key: YIUOCQNDNUKQFN-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid, where the amino group is substituted with a 4-methylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylbenzoyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with 4-methylbenzoyl chloride in the presence of a base. One common method involves the use of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a solvent like dimethylformamide (DMF). The reaction is carried out under basic conditions, often using a base like diisopropylethylamine (DIPEA) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-Methylbenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methylbenzoyl)amino]benzoic acid: Similar in structure but with a different substitution pattern on the benzoyl group.

    3-Amino-4-methylbenzoic acid: Lacks the benzoyl substitution, making it less complex.

    3-[(4-Methylbenzoyl)amino]benzoic acid: The parent compound for comparison

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOCQNDNUKQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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